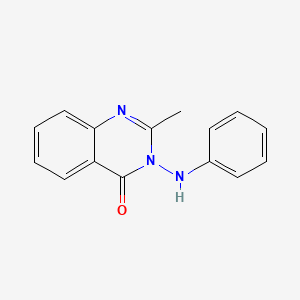

3-anilino-2-methyl-4(3H)-quinazolinone

Description

Significance of Quinazolinone Derivatives in Drug Discovery

Quinazolinone derivatives are recognized as a "privileged structure" in drug discovery due to their ability to interact with a variety of biological targets. mdma.ch This structural motif is present in over 150 naturally occurring alkaloids and a multitude of synthetic compounds, demonstrating a broad spectrum of pharmacological activities. mdma.ch The therapeutic potential of quinazolinone derivatives is extensive, with research highlighting their efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic agents. nih.govnih.govmdpi.com

The fused bicyclic system of quinazolinone allows for chemical modifications at multiple positions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. mdma.chnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are particularly important for modulating biological activity. mdma.chnih.gov For instance, the introduction of different heterocyclic moieties at the 3-position has been shown to enhance the therapeutic effects of these compounds. mdma.ch This adaptability makes the quinazolinone scaffold a continuing focus of research for the development of novel and more effective drugs.

Historical Context of 4(3H)-Quinazolinone Research

The history of quinazoline (B50416) chemistry dates back to 1869, when Griess synthesized the first derivative. nih.gov However, the parent compound, quinazoline, was first synthesized by Gabriel in 1903. nih.gov The specific and highly significant isomer, 4(3H)-quinazolinone, was first synthesized by Niementowski in 1895 through the condensation of anthranilic acid with formamide. derpharmachemica.com

In the mid-20th century, the therapeutic potential of 4(3H)-quinazolinones gained significant attention with the discovery of the sedative-hypnotic properties of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone). mdma.ch This discovery spurred extensive research into the central nervous system effects of this class of compounds, leading to the synthesis and evaluation of hundreds of analogues for anticonvulsant and other neurological activities. mdma.chnih.gov Over the decades, research has expanded to explore the full range of biological activities of 4(3H)-quinazolinone derivatives, establishing it as a cornerstone scaffold in modern medicinal chemistry.

Scope and Focus of 3-Anilino-2-methyl-4(3H)-quinazolinone Research

Direct and specific research focused solely on This compound is limited in publicly available scientific literature. However, extensive research exists on its immediate precursor, 3-amino-2-methyl-4(3H)-quinazolinone , and its various derivatives. This body of work provides a strong foundation for understanding the potential synthesis, chemical properties, and biological activities of the target compound.

The precursor, 3-amino-2-methyl-4(3H)-quinazolinone, is a versatile synthon used to create a wide range of derivatives with potential therapeutic applications. mdpi.comnih.gov Research on this precursor and its derivatives offers valuable insights into the likely characteristics of this compound. The primary areas of investigation for these related compounds include their synthesis and potential as anticonvulsant, antimicrobial, and analgesic agents.

The synthesis of 3-amino-2-methyl-4(3H)-quinazolinone is well-established, typically involving the reaction of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one, which is then treated with hydrazine (B178648) hydrate (B1144303). nih.govsapub.org From this precursor, the anilino group could theoretically be introduced, though specific literature on this transformation is scarce.

The biological evaluation of compounds structurally similar to this compound suggests several potential areas of activity.

The common synthetic route to the precursor of the target compound is a two-step process.

Table 1: Synthesis of 3-Amino-2-methyl-4(3H)-quinazolinone

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | Anthranilic acid, Acetic anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | Thermal cyclization of anthranilic acid. nih.gov |

The characterization of 3-amino-2-methyl-4(3H)-quinazolinone has been reported with the following data.

Table 2: Characterization Data for 3-Amino-2-methyl-4(3H)-quinazolinone

| Property | Value | Reference |

|---|---|---|

| Appearance | White to gray solid | nih.gov |

| Melting Point | 142-143 °C or 224-226 °C | mdpi.comnih.gov |

| Molecular Formula | C₉H₉N₃O | sigmaaldrich.com |

| Molecular Weight | 175.19 g/mol | |

| ¹H-NMR (DMSO-d₆) | δ 7.91-7.90 (d, 2H), 7.30-7.27 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | nih.gov |

The 4(3H)-quinazolinone scaffold is well-known for its potential anticonvulsant properties, largely stemming from the historical use of methaqualone. mdma.ch Research has shown that substitutions at the 2 and 3 positions are critical for this activity. nih.gov Studies on various 2,3-disubstituted quinazolinones have demonstrated protection against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdma.chnih.gov For instance, compounds with a 3-o-tolyl or 3-o-chlorophenyl group have shown promising anticonvulsant effects. mdma.chnih.gov While no direct data exists for this compound, the established importance of the 3-position substituent suggests it could also exhibit neurological activity.

Numerous quinazolinone derivatives have been investigated for their antimicrobial potential. mdpi.com Studies have shown that derivatives of 3-amino-2-methyl-4(3H)-quinazolinone, particularly Schiff bases formed by reacting the 3-amino group with various aldehydes, exhibit activity against a range of bacteria and fungi. nih.govmdpi.com For example, a derivative incorporating a thiophene (B33073) ring showed potent activity against Staphylococcus aureus, Candida albicans, and Aspergillus niger. ijpscr.info The presence of an anilino group at the 3-position could potentially confer or modulate such antimicrobial properties.

The analgesic potential of quinazolinone derivatives has also been a subject of study. nih.govmdpi.com Research on related structures indicates that modifications at the 2 and 3 positions can lead to significant analgesic effects. mdpi.com For example, certain 2-phenyl-3-substituted quinazolinones have demonstrated analgesic activity comparable to or greater than standard drugs like diclofenac (B195802) in animal models. medchemexpress.comnih.gov This suggests that this compound could also be a candidate for analgesic activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1221-79-0 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-anilino-2-methylquinazolin-4-one |

InChI |

InChI=1S/C15H13N3O/c1-11-16-14-10-6-5-9-13(14)15(19)18(11)17-12-7-3-2-4-8-12/h2-10,17H,1H3 |

InChI Key |

LKNSGCJDJRSIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 Anilino 2 Methyl 4 3h Quinazolinone and Its Analogues

Classical Synthetic Pathways to 4(3H)-Quinazolinones

The foundational methods for constructing the 4(3H)-quinazolinone core have been known for over a century and continue to be widely used, often with modern modifications to improve efficiency and yield.

The Niementowski reaction is a cornerstone in quinazolinone synthesis, involving the condensation of anthranilic acid with amides. mdpi.com This method, first reported in 1895, typically requires high temperatures and can be time-consuming. nih.gov The reaction proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes cyclization with the elimination of water to form the 4(3H)-quinazolinone ring. tandfonline.com

Modifications to the classical Niementowski reaction have been developed to enhance its efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.govtandfonline.com This approach represents a significant improvement over purely thermal heating methods. nih.gov

Table 1: Comparison of Classical and Microwave-Assisted Niementowski Reaction

| Feature | Classical Niementowski Reaction | Microwave-Assisted Niementowski Reaction |

| Reactants | Anthranilic acid and amides (e.g., formamide) tandfonline.com | Anthranilic acid and amides nih.gov |

| Conditions | High temperature (e.g., 190°C), long reaction time (e.g., 5 hours) nih.gov | Microwave irradiation (e.g., 300 W), short reaction time (e.g., 5 minutes) nih.gov |

| Advantages | Well-established, simple starting materials tandfonline.com | Faster reaction, higher yields nih.govtandfonline.com |

A widely employed and versatile two-step pathway to 2-methyl-4(3H)-quinazolinones involves the use of a 2-methyl-3,1-benzoxazin-4-one intermediate. tandfonline.com This method begins with the cyclization of anthranilic acid using acetic anhydride (B1165640), which forms the 2-methyl-3,1-benzoxazin-4-one. tandfonline.comuomosul.edu.iqchemicalbook.com This intermediate is then reacted with a primary amine or a hydrazine (B178648) derivative, which displaces the ring oxygen and subsequently cyclizes to form the desired 3-substituted-2-methyl-4(3H)-quinazolinone. nih.govuomosul.edu.iq

The formation of the benzoxazinone (B8607429) intermediate is a critical step, and various conditions have been reported. For example, heating anthranilic acid with acetic anhydride at reflux (around 130°C) for several hours is a common procedure. chemicalbook.com The subsequent reaction with an amine can be carried out in various solvents, including ethanol (B145695) or dimethylformamide (DMF). researchgate.net

Targeted Synthesis of 3-Anilino-2-methyl-4(3H)-quinazolinone

The targeted synthesis of this compound is logically achieved through the benzoxazinone intermediate pathway. This involves two main steps:

Synthesis of 2-Methyl-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an excess of acetic anhydride and heated. The excess acetic anhydride is then removed under reduced pressure to yield 2-methyl-4H-3,1-benzoxazin-4-one. chemicalbook.com This reaction can be conducted by heating at 130°C for 3 hours. chemicalbook.com

Reaction with Phenylhydrazine (B124118): The synthesized 2-methyl-3,1-benzoxazin-4-one is then reacted with phenylhydrazine. The nitrogen of the phenylhydrazine attacks the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent cyclization to form the final product, this compound. This reaction is analogous to the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, where hydrazine hydrate (B1144303) is used instead of phenylhydrazine. derpharmachemica.comchemmethod.com The reaction is typically carried out by refluxing the benzoxazinone and the hydrazine derivative in a solvent like ethanol. chemmethod.comtandfonline.com

Scheme 1: Proposed Synthesis of this compound

Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and quinazolinone synthesis is no exception. These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable green approach is the use of deep eutectic solvents (DES) as a reaction medium. tandfonline.comnih.gov For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully employed for the reaction of the benzoxazinone intermediate with various amines. tandfonline.comnih.gov This method avoids the use of volatile organic solvents.

Microwave-assisted synthesis is another prominent green technique that has been applied to various steps in quinazolinone preparation. mdpi.com It has been used for the Niementowski reaction as well as for the synthesis of benzoxazinone intermediates from anthranilic acid and acetic anhydride, significantly shortening reaction times. mdpi.comnih.gov

Other green methods include the use of solid catalysts like silica-supported sulfuric acid or montmorillonite (B579905) K-10, and metal-free electrochemical approaches.

Table 2: Examples of Green Chemistry Approaches in Quinazolinone Synthesis

| Green Approach | Reactants | Catalyst/Medium | Conditions | Advantage | Reference |

| Deep Eutectic Solvents | 2-Methyl-3,1-benzoxazin-4-one, Amines | Choline chloride:urea | Heating | Avoids volatile organic solvents | tandfonline.comnih.gov |

| Microwave Irradiation | Anthranilic acid, Acetic anhydride | None | Microwave, 120-150°C, 17-22 min | Rapid, efficient | mdpi.com |

| Solid Acid Catalyst | 2-Aminobenzamides, Orthoesters | SiO2/H2SO4 | Microwave irradiation | Solvent-free, reusable catalyst | nih.gov |

Derivatization Strategies for this compound Analogues

The this compound scaffold can be further modified to create a library of analogues. Derivatization can occur at several positions on the quinazolinone ring system.

Substitution on the Anilino Group: The phenyl ring of the anilino group at position 3 is a prime site for introducing various substituents. This allows for the exploration of how different electronic and steric properties on this ring affect the molecule's characteristics.

Modification at Position 2: While this article focuses on the 2-methyl derivative, this position can be varied by starting with different acylating agents instead of acetic anhydride in the initial step of the benzoxazinone synthesis.

Substitution on the Benzene (B151609) Ring: The benzene ring of the quinazolinone core can be substituted by starting with appropriately substituted anthranilic acids. researchgate.net For example, using 5-bromoanthranilic acid would lead to a 6-bromo-substituted analogue.

Further reaction at the anilino nitrogen: The secondary amine of the anilino group can potentially undergo further reactions, such as acylation, to create more complex derivatives. For instance, reacting 3-amino-2-methylquinazolin-4(3H)-one with acetic anhydride can produce the corresponding acetamide. mdpi.com

These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties. tandfonline.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of 3-anilino-2-methyl-4(3H)-quinazolinone can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: Multiple signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). These complex multiplets arise from the protons on the quinazolinone's benzene (B151609) ring and the anilino substituent.

Methyl Protons: A characteristic singlet for the methyl (CH₃) group protons at the C2 position is expected to appear in the upfield region of the spectrum (around δ 2.4 ppm).

Amine Proton: A key signal for the anilino group's N-H proton would be observed. Its chemical shift can vary and the peak may be broad; it is also exchangeable with deuterium, meaning the peak would disappear upon adding D₂O to the NMR sample.

While specific experimental data for this compound is not widely published, data for the closely related isomer, 2-methyl-3-phenylquinazolin-4(3H)-one , provides insight into the expected spectral features. orientjchem.orgresearchgate.net The primary difference in the ¹H NMR spectrum would be the absence of the N-H proton signal in the 3-phenyl isomer and slight variations in the aromatic proton shifts. orientjchem.orgresearchgate.net

Table 1: Representative ¹H NMR Data for 2-methyl-3-phenylquinazolin-4(3H)-one (Note: This is an isomer of the title compound and is presented for comparative purposes) orientjchem.org

| Proton Type | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) |

| Aromatic Protons | 7.61-7.59 | Doublet, J = 10.00 Hz |

| Aromatic Protons | 7.24-7.21 | Multiplet |

| Aromatic Protons | 7.10-7.08 | Multiplet |

| Methyl Protons (CH₃) | 2.40 | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carbonyl carbon (C=O) around δ 168 ppm, the methyl carbon (CH₃) around δ 22 ppm, and a series of signals for the aromatic and heterocyclic carbons.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the anilino group.

C-H Aromatic Stretch: Absorption bands typically appearing above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹ for the methyl group.

C=O Stretch: A strong, sharp absorption band characteristic of the quinazolinone carbonyl group, typically observed in the range of 1680-1700 cm⁻¹.

C=N and C=C Stretches: Medium to strong bands in the 1570-1620 cm⁻¹ region, corresponding to the imine bond and aromatic ring vibrations.

Data for the related compound 2-methyl-3-phenylquinazolin-4(3H)-one shows a strong carbonyl absorption at 1690 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹, which are consistent with the quinazolinone core structure. orientjchem.org

Table 2: Representative IR Absorption Data for 2-methyl-3-phenylquinazolin-4(3H)-one (Note: This is an isomer of the title compound. The target compound would additionally feature an N-H stretching band.) orientjchem.org

| Functional Group | Vibrational Mode | Wave Number (cm⁻¹) |

| Aromatic C-H | Stretch | 3108, 3041 |

| Aliphatic C-H (CH₃) | Stretch | 2929 |

| Amide C=O | Stretch | 1690 |

| Aromatic C=C | Stretch | 1610 |

| C=N | Stretch | 1575 |

| CH₃ | Deformation | 1450, 1375 |

| Aromatic C-H | Bending | 755 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

For this compound, with a molecular formula of C₁₅H₁₃N₃O, the expected molecular weight is approximately 251.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. Analysis of the fragmentation pattern can further corroborate the proposed structure, with fragments corresponding to the loss of parts of the anilino group or cleavage of the quinazolinone ring system.

Table 3: Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃O |

| Molar Mass | 251.28 g/mol |

| Expected Molecular Ion Peak (M⁺) | m/z 251 |

Elemental Microanalysis for Purity and Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound, serving as a crucial check for its purity and compositional integrity.

The theoretical elemental composition is calculated from the molecular formula. For this compound (C₁₅H₁₃N₃O), the calculated percentages are compared against experimentally determined values. A close correlation (typically within ±0.4%) between the theoretical and found values confirms the elemental composition and supports the assigned structure.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 71.70% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.22% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.72% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.37% |

| Total | 251.289 | 100.00% |

Structure Activity Relationship Sar Studies of 3 Anilino 2 Methyl 4 3h Quinazolinone Derivatives

Impact of Substitutions on the Quinazolinone Core (Rings 1, 2, and 3)

The quinazolinone core, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring system (often denoted as rings 1, 2, and 3), is a primary determinant of the molecule's pharmacological profile. nih.govacs.org SAR studies have established that substitutions at positions 2, 6, and 8 of this core are particularly significant for a range of biological activities. nih.govnih.gov

Variations across these rings have been systematically investigated, particularly for antibacterial activity against pathogens like Staphylococcus aureus. nih.govacs.org For instance, research into antibacterial 4(3H)-quinazolinones showed that modifications to all three rings influenced their efficacy. acs.org In the context of anticancer activity, specifically as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, substitutions on the lateral benzene ring (Ring 1) are crucial. The introduction of small, lipophilic groups at the C-6 position was found to increase inhibitory potency, whereas hydrophilic groups led to decreased activity. nih.gov Furthermore, electron-donating groups, such as a 6,7-dimethoxy substitution, were favorable for EGFR inhibition. nih.gov

These findings underscore that the nature and position of substituents on the fundamental quinazolinone framework are pivotal in modulating the biological actions of these derivatives.

Table 1: Impact of Quinazolinone Core Substitutions on Antibacterial Activity (vs. S. aureus)

| Compound/Substituent | Ring Modified | Observation | Reference |

|---|---|---|---|

| Unsubstituted Benzene Ring | Ring 1 | Tolerated, maintained activity. | acs.org |

| 6,7-Dimethoxy | Ring 1 | Favorable for EGFR inhibition (Anticancer). | nih.gov |

| Small lipophilic groups (e.g., -Cl, -Br) at C-6 | Ring 1 | Increased inhibitory potency (Anticancer). | nih.gov |

Role of the Aniline (B41778) Moiety at Position 3 on Biological Activity

The substituent at position 3 of the quinazolinone ring system plays a vital role in the molecule's biological activity. For 3-anilino derivatives, this aniline moiety is often essential. Studies have shown that the presence of a substituted aromatic ring at this position is critical for antimicrobial properties. nih.gov

Research on antibacterial 4(3H)-quinazolinones demonstrated that the complete removal of the aromatic ring at position 3 and its replacement with a non-aromatic group like 3-acetoxylpropyl resulted in a total loss of activity. acs.org However, the aniline ring could be successfully replaced by other aromatic systems; for example, substituting the benzene ring with a pyrazole (B372694) was well-tolerated and maintained antibacterial efficacy. nih.govacs.org Further modifications to the aniline nitrogen, such as acylation, also had a significant impact. Converting the aniline to an N-acetyl or N-mesyl derivative improved antibacterial activity, with the N-mesyl group proving superior in vitro. nih.govacs.org

In the context of anticonvulsant activity, substitutions on the 3-aryl group are also influential. Derivatives with a single ortho substituent, such as a 3-o-tolyl or 3-o-chlorophenyl group, showed promising anticonvulsant effects. nih.gov The presence of a 2-amino phenyl group at position 3 was also found to enhance anticonvulsant properties. nih.gov This indicates that both the presence and the specific substitution pattern of the aromatic ring at position 3 are key determinants of the pharmacological profile.

Table 2: Influence of Position 3 Substitutions on Biological Activity

| Position 3 Moiety | Target Activity | Result | Reference |

|---|---|---|---|

| Aniline (Aromatic Ring) | Antimicrobial | Essential for activity. | nih.gov |

| 3-Acetoxylpropyl (Aromatic ring removed) | Antibacterial | Complete loss of activity. | acs.org |

| Pyrazole (Aniline replacement) | Antibacterial | Activity was well-tolerated. | nih.govacs.org |

| N-acetyl aniline | Antibacterial | Improved activity. | acs.org |

| N-mesyl aniline | Antibacterial | Superior in vitro activity compared to N-acetyl. | acs.org |

| 3-o-tolyl | Anticonvulsant | Showed good protection against seizures. | nih.gov |

Influence of Substituents at Position 2 on Pharmacological Profiles

Substitutions at the 2-position of the quinazolinone ring are crucial and can significantly alter the pharmacological effects of the resulting compounds. researchgate.netnih.gov The methyl group in the parent compound, 3-anilino-2-methyl-4(3H)-quinazolinone, serves as a common starting point for extensive modification.

For antimicrobial activity, the presence of a methyl, amine, or thiol group at position 2 is considered essential. nih.gov One study involved replacing the hydrogen atoms of the C-2 methyl group with dibromo, which then allowed for the introduction of various heterocyclic derivatives like imidazole, triazole, and thiazole, leading to compounds with notable antibacterial and antifungal effects. mdpi.com Another approach involved introducing a thioamide functional group at the C-2 position, which was shown to enhance anti-inflammatory activity. rsc.org

In the development of anticancer agents, particularly tankyrase inhibitors, a C-2 phenyl group was found to be critical for achieving high potency. biorxiv.org Analogs lacking this specific group exhibited only modest affinity. biorxiv.org For anticonvulsant activity, derivatives featuring a (2,4-dichlorophenoxy)-methyl group at position 2 demonstrated significant efficacy in preclinical models. nih.gov These examples highlight the versatility of the C-2 position, where the introduction of diverse substituents can direct the compound's activity towards different therapeutic targets.

Table 3: Effect of Position 2 Substituents on Pharmacological Activity

| Position 2 Substituent | Target Activity | Observation | Reference |

|---|---|---|---|

| Methyl, Amine, or Thiol | Antimicrobial | Essential for activity. | nih.gov |

| Phenyl | Anticancer (Tankyrase inhibition) | Crucial for high potency. | biorxiv.org |

| Heterocyclic derivatives (from dibromo-methyl) | Antibacterial/Antifungal | Resulted in active compounds. | mdpi.com |

| (2,4-dichlorophenoxy)-methyl | Anticonvulsant | Showed significant activity. | nih.gov |

Halogenation Effects at Positions 6 and 8 on Bioactivity

The introduction of halogen atoms at specific positions on the quinazolinone core, particularly at C-6 and C-8, is a well-established strategy for enhancing bioactivity. Structure-activity relationship studies have consistently revealed that the presence of halogens at these positions can improve the antimicrobial properties of quinazolinone derivatives. nih.gov

For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized and noted for their antimicrobial potential. nih.gov Similarly, Schiff bases derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones were found to possess anticonvulsant activity. nih.gov The positive influence of halogenation is not limited to di-substituted compounds. The introduction of a single iodine atom at the C-6 position in 2-(2-thieno)-3-phenylamino-3,4-dihydro-quinazolin-4-one resulted in a compound that was highly active as an EGFR inhibitor for anticancer applications. nih.gov

Furthermore, studies on EGFR kinase inhibitors showed that substitution at the C-6 position with small and lipophilic groups, explicitly including bromine (-Br) and chlorine (-Cl), increased the inhibitory potency for both EGFR and NF-κB targets. nih.gov This suggests that the electron-withdrawing and lipophilic nature of halogens at these key positions can significantly enhance the interaction of the molecule with its biological target.

Table 4: Influence of Halogenation at Positions 6 and 8 on Bioactivity

| Halogen Substitution | Position(s) | Target Activity | Result | Reference |

|---|---|---|---|---|

| Iodo | 6 and 8 | Antimicrobial | Improved activity noted. | nih.gov |

| Bromo | 6 and 8 | Anticonvulsant | Active compounds produced. | nih.gov |

| Iodo | 6 | Anticancer (EGFR inhibition) | Resulted in a highly active compound. | nih.gov |

Preclinical Pharmacological Evaluation and Biological Activity Spectrum

Antimicrobial Research

The proliferation of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The quinazolin-4(3H)-one core has been identified as a promising template for designing such therapeutic agents due to its demonstrated broad-spectrum activity. nih.govmedchemexpress.com

Antibacterial Efficacy and Spectrum of Activity

Derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one, the parent structure for 3-anilino-2-methyl-4(3H)-quinazolinone, have shown notable antibacterial effects. Studies have demonstrated that various Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one exhibit a range of inhibitory activities against both Gram-positive and Gram-negative bacteria. sapub.org For instance, a series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and tested against several bacterial strains. nih.gov

One standout compound, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one, emerged as a particularly potent antibacterial agent, showing a minimum inhibitory concentration (MIC) value of 1.95 µg/mL against Staphylococcus aureus. nih.gov Other derivatives also displayed significant activity. The introduction of different substituents on the arylidene ring modulates the antibacterial efficacy, indicating a clear structure-activity relationship. acs.org For example, compounds with chloro, hydroxy, and vanillin (B372448) substitutions on the benzylidene ring attached to the 3-amino-2-methylquinazolin-4(3H)-one core have been synthesized and evaluated, showing varied levels of antibacterial action. nih.gov

The antibacterial activity of the quinazolinone scaffold is often attributed to the presence of the azomethine group (-C=N) and can be enhanced by specific substitutions. researchgate.net Research has shown that modifications at the C-2 and N-3 positions of the quinazolinone ring are crucial for antibacterial potency. researchgate.net Some studies have explored conjugating quinazolinone derivatives with silver nanoparticles, which in some cases enhanced antibacterial activity against pathogens like Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 3-amino-2-methylquinazolin-4(3H)-one Derivatives

| Compound Name | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Bacillus subtilis | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Escherichia coli | 7.81 |

| 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | Staphylococcus aureus | 7.81 |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | Staphylococcus aureus | 15.62 |

Data sourced from recent studies on arylidene-based quinazolin-4(3H)-one motifs. nih.gov

Antifungal Efficacy and Spectrum of Activity

The quinazolinone nucleus is also a key pharmacophore for antifungal activity. nih.govresearchgate.net Like their antibacterial action, the antifungal properties of these compounds are closely linked to their specific structural features. Research into derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one has revealed significant efficacy against various fungal pathogens. sapub.orgnih.gov

In a study evaluating arylidene-based derivatives, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one was identified as the most active antifungal agent, with an MIC value of 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov This indicates a broad spectrum of activity against both yeast and molds. The introduction of a thiophene (B33073) moiety appears to be particularly beneficial for antifungal potency. Other substitutions, such as hydroxy and methoxy-hydroxy (vanillin) groups, also conferred good to moderate antifungal activity against the tested strains. nih.gov

Table 2: Antifungal Activity of Selected 3-amino-2-methylquinazolin-4(3H)-one Derivatives

| Compound Name | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 |

| 3-((4-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (Vanillin deriv.) | Candida albicans | 7.81 |

| 3-((3-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | Aspergillus niger | 15.62 |

Data sourced from a study evaluating arylidene-based quinazolin-4(3H)-one motifs. nih.gov

Antiparasitic Research

Quinazoline-containing compounds have been investigated for their potential to treat parasitic diseases, including malaria and leishmaniasis, which affect millions globally. nih.govnih.gov

Antimalarial Activity against Plasmodium Species

The 2-anilino quinazoline (B50416) scaffold, closely related to this compound, has been a subject of optimization for antimalarial drug discovery. acs.org A series of 4-amino 2-anilinoquinazolines demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, the most lethal human malaria parasite. nih.gov These compounds were also found to be effective against the zoonotic P. knowlesi, suggesting a broader utility against other Plasmodium species. nih.gov

Furthermore, studies on 2,3-disubstituted-4(3H)-quinazolinones have shown significant in vivo antimalarial activity in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain. nih.gov Compounds with an aromatic substitution at the 3-position and a substituted styryl moiety at the 2-position exhibited mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov The efficacy of these derivatives highlights the potential of the 2,3-disubstituted-4(3H)-quinazolinone scaffold as a template for developing new antimalarial agents. nih.gov The development of these compounds is driven by the urgent need for new drugs to combat the spread of resistant Plasmodium strains. mdpi.comacs.org

Antileishmanial Activity against Leishmania Species

Quinazolines have also emerged as a promising class of compounds for the development of new treatments for leishmaniasis, a disease caused by Leishmania parasites. acs.org A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. nih.govacs.org This research led to the identification of quinazolines with high potency, exhibiting EC₅₀ values in the low micromolar to high nanomolar range. nih.govacs.org

One particular quinazoline compound showed efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia by 37%. nih.govacs.org Earlier research also identified 2,4-diaminoquinazoline analogs as remarkably active against Leishmania major within human macrophages, suggesting that these compounds may interfere with folate utilization in the parasite. nih.gov The favorable physicochemical properties and ease of synthesis make the quinazoline diamine series a suitable platform for further development of antileishmanial drugs. nih.govacs.org

Anti-inflammatory and Analgesic Research

The 4(3H)-quinazolinone core is a well-established scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. mdpi.comnih.gov The marketed anti-inflammatory drug proquazone (B1679723) is a quinazoline derivative, validating the therapeutic potential of this chemical class. mdpi.com

Numerous studies have synthesized and evaluated novel quinazolinone derivatives for these properties. A variety of 3-phenyl-2-substituted-3H-quinazolin-4-ones demonstrated significant anti-inflammatory and analgesic activities in preclinical models. nih.gov For example, one derivative, 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one, showed more potent anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov Similarly, another study on 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones found a derivative that was also more potent than diclofenac sodium in anti-inflammatory tests. nih.gov

The anti-inflammatory activity is often assessed using the carrageenan-induced hind paw edema test in rodents, while analgesic effects are measured via tests like the p-benzoquinone-induced writhing test. nih.govnih.gov Research consistently shows a strong correlation between the anti-inflammatory and analgesic effects of these compounds. nih.gov The structural modifications on the quinazolinone ring, particularly at positions 2 and 3, are critical in modulating the potency of these activities. nih.govnih.gov

Table 3: Preclinical Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Result | Reference Standard |

|---|---|---|---|

| 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one | Carrageenan-induced paw edema | More potent than standard | Diclofenac Sodium |

| 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one | Carrageenan-induced paw edema | More potent than standard | Diclofenac Sodium |

| 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one | p-benzoquinone-induced writhing | Most active analgesic agent in its series | Diclofenac Sodium |

Data compiled from studies on substituted 3H-quinazolin-4-ones. nih.govnih.gov

Anticancer Research

The anticancer potential of quinazolinone derivatives has been extensively explored. Research into this compound and its analogues suggests a promising avenue for the development of new oncologic therapies.

For instance, a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines, with many compounds displaying inhibitory activity in the low micromolar range. researchgate.net Another study on 2-methyl-3-phenylquinazolin-4-one (B3050136) derivatives showed cytotoxicity against MCF-7, HepG2 (liver cancer), and PC-3 (prostate cancer) cell lines. researchgate.net

Furthermore, research on other 2,3-disubstituted-4(3H)-quinazolinones has shown broad-spectrum antitumor activity. For example, certain derivatives exhibited effectiveness against numerous cell lines belonging to different tumor subpanels. nih.gov The cytotoxic effects of quinazolinone-thiazole hybrids have also been evaluated against PC3, MCF-7, and HT-29 (colon cancer) cell lines. nih.gov

The general findings suggest that the substitution at the 3-position of the 2-methyl-4(3H)-quinazolinone core is crucial for cytotoxic activity. The nature of the substituent, including the anilino group, can significantly influence the potency and selectivity of the compound against different cancer cell types.

Table 1: Representative Cytotoxic Activity of Related 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,3'-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) | MCF-7 | 1.26 | researchgate.net |

| 3,3'-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) | A549 | 2.75 | researchgate.net |

| 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Various | Broad-spectrum | nih.gov |

| 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one | Various | Broad-spectrum | nih.gov |

| Quinazolinone-thiazol hybrid (A3) | PC3 | 10 | nih.gov |

| Quinazolinone-thiazol hybrid (A3) | MCF-7 | 10 | nih.gov |

Note: This table presents data for structurally related compounds to indicate the potential of the quinazolinone scaffold, as specific data for this compound was not available.

The mechanisms underlying the antitumor effects of quinazolinone derivatives are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on various quinazolinone derivatives have shown their capability to induce apoptosis in cancer cells. nih.gov For example, a novel quinazolinone derivative, 19d, was found to induce apoptosis in breast cancer cells. nih.gov Another quinazoline derivative, 04NB-03, was shown to induce apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a key feature of many effective anticancer drugs.

In addition to apoptosis, cell cycle arrest is another important antitumor mechanism of quinazolinones. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain quinazolinone derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell growth. For instance, compound 19d was found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov Another quinazoline derivative demonstrated the ability to induce cell cycle arrest at the G2/M phase. nih.gov The specific phase of cell cycle arrest can depend on the structure of the quinazolinone derivative and the type of cancer cell.

While these studies provide a framework for the potential antitumor mechanisms of this compound, further research is needed to specifically elucidate its mode of action.

Other Emerging Pharmacological Activities

Beyond its potential in cancer therapy, the this compound scaffold and its analogues have been investigated for a range of other pharmacological activities.

Derivatives of the quinazolinone nucleus have been explored for their potential as antihistaminic agents. While direct studies on the antihistaminic properties of this compound are limited, research on related compounds provides some insights. For example, a series of novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from 2-hydrazino-3-(3-methylphenyl) quinazolin-4(3H)-one, demonstrated significant in vivo H1-antihistaminic activity in conscious guinea pigs. nih.gov These compounds were found to protect the animals from histamine-induced bronchospasm. nih.gov This suggests that the broader quinazolinone structure can serve as a template for developing new H1-receptor antagonists. nih.gov

The quinazolinone ring system is a core structure in several compounds with central nervous system activity, including some with anticonvulsant properties. derpharmachemica.com A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit moderate to significant anticonvulsant activity in comparison to standard drugs like diazepam. nih.gov These compounds were evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

For instance, certain 2,3-disubstituted quinazolinone derivatives have shown protection against MES-induced seizures. nih.gov The anticonvulsant activity of these compounds is often associated with their ability to modulate GABA-A receptors, similar to the mechanism of action of some established anticonvulsant drugs. nih.gov Although specific data for this compound is not available, the consistent anticonvulsant findings in structurally related compounds suggest that this derivative may also possess such potential.

Table 2: Anticonvulsant Screening Models for Quinazolinone Derivatives

| Test Model | Purpose | Endpoint | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Models generalized tonic-clonic seizures | Presence or absence of hind limb tonic extension | nih.gov |

Several studies have highlighted the antioxidant potential of the quinazolinone scaffold. The evaluation of antioxidant activity is often carried out using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

Research on 2-substituted quinazolin-4(3H)-ones has shown that the nature and position of the substituent on the phenyl ring play a crucial role in their antioxidant capacity. nih.govnih.gov For instance, the presence of hydroxyl groups on the phenyl ring at the 2-position of the quinazolinone core has been found to confer potent radical scavenging activity. nih.govnih.gov

A study on derivatives of 3-amino-2-methylquinazolin-4(3H)-one, a direct precursor to this compound, revealed that some of these compounds exhibit excellent scavenging capacity against DPPH and nitric oxide radicals, in some cases superior to the standard antioxidant ascorbic acid. orientjchem.org This indicates that the core structure has inherent antioxidant potential that can be modulated by substitution at the 3-position. While direct antioxidant data for this compound is needed, the findings from related compounds are encouraging. orientjchem.org

Table 3: Common In Vitro Antioxidant Assays for Quinazolinone Derivatives

| Assay | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. | nih.govnih.gov |

| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decolorization of the ABTS radical cation solution. | nih.govnih.gov |

Antiviral Investigations (e.g., Anti-HIV)

The quinazolinone scaffold has been a subject of significant interest in the search for novel antiviral agents, with numerous derivatives synthesized and evaluated against a range of viruses. While specific antiviral data for the compound This compound is not extensively detailed in publicly available research, the broader class of 2,3-disubstituted-4(3H)-quinazolinones, to which it belongs, has demonstrated notable antiviral properties, including activity against the Human Immunodeficiency Virus (HIV).

Research into the antiviral potential of quinazolinone derivatives has revealed that the nature and position of substituents on the quinazolinone ring system are critical for activity. Studies have indicated that substitutions at the 2- and 3-positions are particularly influential in determining the antiviral spectrum and potency.

In the context of anti-HIV research, various 2,3-disubstituted quinazolin-4(3H)-ones have been investigated. For instance, a series of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones were synthesized and screened for their ability to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells. researchgate.net This line of research underscores the potential of the 2-methyl-3-amino substituted quinazolinone core in the development of anti-HIV agents.

Furthermore, other studies have explored the anti-HIV activity of related quinazolinone structures. Hybrid molecules incorporating the quinazolinone and triazine pharmacophores have been designed and synthesized, with some derivatives showing potential as anti-HIV agents. nih.gov The rationale behind such hybrid structures is to combine the biological activities of different pharmacophores to create more potent and selective drug candidates.

While the direct anti-HIV evaluation of This compound is not prominently reported, the consistent antiviral and specifically anti-HIV activity observed in closely related analogues suggests that this compound could be a candidate for future antiviral screening programs. The collective findings from various studies on quinazolinone derivatives provide a strong basis for the continued exploration of this chemical class in the quest for new antiviral therapies.

Below is a summary of antiviral activities for some quinazolinone derivatives, illustrating the potential of this heterocyclic system.

| Compound Class | Virus | Activity/Findings | Reference |

| 2-Methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones | HIV-1 (IIIB), HIV-2 (ROD) | Compounds were synthesized and evaluated for anti-HIV activity. | researchgate.net |

| Hybrid quinazoline-triazine derivatives | HIV-1 (IIIB), HIV-2 (ROD) | Four compounds were identified as possible potential agents. | nih.gov |

| 2,3,6-trisubstituted quinazolinone compounds | Zika Virus (ZIKV), Dengue Virus (DENV) | Novel inhibitors of ZIKV replication with EC50 values as low as 86 nM. | nih.gov |

| 2-Aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives | Tobacco Mosaic Virus (TMV) | Found to possess moderate to good antiviral activity. | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | Showed significant antiviral activity in vitro with an IC50 of 23.8 μg/mL. | |

| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | Various viruses | Displayed specific antiviral activity against vaccinia virus, parainfluenza-3 virus, HSV-1, HSV-2, and Coxsackie virus B4. |

Mechanistic Insights into Biological Action

Molecular Targeting and Receptor Interaction Profiling

The biological activity of quinazolinone derivatives is frequently attributed to their ability to bind and modulate the function of specific protein targets. The core structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile scaffold for designing targeted therapeutic agents. researchgate.netnih.gov

Molecular docking studies and enzymatic assays have identified several key protein families targeted by these compounds. Notably, they have been investigated as inhibitors of various kinases, which are crucial enzymes in cell signaling. nih.gov Specific targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent inhibitory activity against CDK2, HER2, and EGFR, with potencies comparable to established inhibitors like imatinib, lapatinib, and erlotinib. nih.gov

In addition to kinases, other important cancer-related targets have been identified. Studies have explored dual-target inhibitors aimed at Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov The quinazolinone core can form key hydrogen bonds within the active sites of these proteins, such as with Asn433 in BRD4 and Gly863 in PARP1, disrupting their function in DNA repair and gene transcription. nih.gov This dual-inhibition strategy is being explored to induce synthetic lethality in cancer cells. nih.gov

Furthermore, the anti-inflammatory properties of quinazolinones are linked to their interaction with cyclooxygenase (COX) enzymes. researchgate.netnih.gov Molecular docking has shown that these compounds can fit into the active sites of COX-1 and COX-2, with some derivatives exhibiting selectivity for one isoform over the other. researchgate.net The ability to specifically target these receptors underpins the therapeutic potential of this class of compounds across different diseases.

Enzyme Inhibition Studies

The functional consequences of molecular targeting are most evident in enzyme inhibition studies. Derivatives of 3-anilino-2-methyl-4(3H)-quinazolinone have been shown to be effective inhibitors of several critical enzymes involved in pathophysiology, including Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), DNA Gyrase, and Cyclooxygenase-2 (COX-2).

Dihydrofolate Reductase (DHFR) DHFR is a crucial enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. scbt.com Its inhibition disrupts DNA replication and cell proliferation, making it a key target for anticancer and antimicrobial drugs. scbt.comnih.govmdpi.com Numerous quinazolinone derivatives have been designed and evaluated as DHFR inhibitors. nih.govnih.gov For example, certain quinazolinone analogs designed to mimic the structure of methotrexate (B535133) showed potent inhibition of mammalian DHFR, with IC₅₀ values as low as 0.4 µM. nih.gov Another study reported a derivative, compound 3e, that inhibited human DHFR with an IC₅₀ value of 0.527 µM. nih.gov Molecular docking studies suggest that the quinazolinone scaffold can effectively occupy the same cavity as the natural ligand, folic acid, and the established inhibitor, methotrexate. researchgate.net

Thymidylate Synthase (TS) Thymidylate Synthase is another vital enzyme in the DNA synthesis pathway. A study on nonclassical quinazolines, specifically 2-desamino derivatives, found them to be significant inhibitors of L1210 TS. nih.gov While none were as potent as the classical inhibitor 10-propargyl-5,8-dideazafolic acid (CB3717), several analogs displayed IC₅₀ values in the low micromolar range (0.51-11.5 µM). nih.gov The growth-inhibitory effects of these compounds on cancer cells could be reversed by the addition of thymidine, confirming that TS was the primary intracellular target. nih.gov Notably, these compounds were not potent inhibitors of DHFR, indicating a degree of selectivity. nih.gov

DNA Gyrase DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, making it an excellent target for antibiotics. semanticscholar.org Quinazolinone-based compounds have been identified as novel inhibitors of this enzyme. nih.gov One study identified a hit compound with a 4-oxoquinazolin moiety that moderately inhibited S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov Subsequent structural modifications led to the development of more potent inhibitors, with IC₅₀ values as low as 0.28 µM. nih.gov Molecular docking studies revealed that the quinazolinone core interacts effectively with key residues in the enzyme's active site, such as GLU50, ASN46, and GLY77, which is consistent with their observed antimicrobial activity. researchgate.net

Cyclooxygenase-2 (COX-2) COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. biotech-asia.org Several series of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and evaluated for COX-1/COX-2 inhibitory activity. researchgate.netnih.gov Some compounds showed potent anti-inflammatory activity and selective inhibition of COX-2, with inhibitory efficacy nearly equivalent to the selective COX-2 inhibitor celecoxib. researchgate.netresearchgate.net For example, one study found that compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide exhibited 47.1% COX-2 inhibition at a 20 µM concentration. nih.gov Docking studies have confirmed that potent inhibitors recognize the COX-2 binding site with greater affinity than the COX-1 pocket. researchgate.net

Table 1: Enzyme Inhibition Data for Selected Quinazolinone Derivatives

| Enzyme Target | Derivative Series/Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| DHFR | Compound 31 | 0.4 | nih.gov |

| DHFR | Compound 3e | 0.527 | nih.gov |

| Thymidylate Synthase (L1210) | 2-Amino-quinazolinones (10a-j) | 0.51 - 11.5 | nih.gov |

| DNA Gyrase (S. aureus) | Compound f14 | 0.28 | nih.gov |

| DNA Gyrase (S. aureus) | Compound f4 | 0.31 | nih.gov |

| COX-2 | Compound 1c | 47.1% Inhibition at 20 µM | nih.gov |

DNA Interaction and Photodamage Studies

Beyond targeting specific enzymes, certain 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have been shown to interact directly with DNA, a mechanism that can be enhanced by photo-irradiation. The planar, aromatic nature of the quinazolinone ring system is conducive to binding with the DNA double helix. mdpi.com

Studies using plasmid DNA have demonstrated that these compounds can act as DNA-binders. mdpi.com This binding is a prerequisite for their ability to induce DNA damage upon photoexcitation. Research has shown that several 3-amino-2-methyl-quinazolin-4(3H)-ones are photoactive, causing cleavage of plasmid DNA when irradiated with UVA or UVB light. mdpi.com For instance, eight out of eleven synthesized derivatives were found to be photo-active under UVB radiation, while four were active under UVA. mdpi.com

The photosensitizing capability of these molecules appears to be highly dependent on the substituents on the quinazolinone core. The incorporation of an amine group at the 3-position introduces an additional hydrogen bond participant, which can alter both light absorption properties and affinity for DNA. mdpi.com Furthermore, the presence of specific functional groups, such as a nitro group at the 6-position, can dramatically enhance photo-activity. 3-Arylamido-6-nitro derivatives, in particular, exhibited extraordinary activity, causing DNA damage at concentrations as low as 1 µM. mdpi.com In contrast, 6-bromo derivatives showed decreased photo-activity. mdpi.com

Molecular docking studies have supported these experimental findings, indicating a satisfactory binding affinity of these compounds to DNA, which correlates with their observed photo-activity. mdpi.com This mechanism suggests that such compounds could be developed as novel photochemotherapeutic agents. mdpi.com

Signaling Pathway Modulation

The ability of this compound derivatives to interact with multiple molecular targets allows them to modulate complex cellular signaling pathways. Their role as kinase inhibitors is central to this function, as kinases are upstream regulators of numerous signaling cascades that control cell growth, differentiation, and survival. nih.gov By inhibiting enzymes like EGFR, HER2, and VEGFR2, these compounds can disrupt the aberrant signaling that drives tumorigenesis. nih.govnih.gov

Furthermore, the dual inhibition of PARP1 and BRD4 by certain quinazolinone derivatives highlights a sophisticated approach to pathway modulation. nih.gov BRD4 plays a key role in gene transcription, while PARP1 is critical for DNA repair. nih.gov By inhibiting both, these compounds can simultaneously affect gene regulatory networks and compromise the cell's ability to repair DNA damage, creating a synthetic lethal effect, particularly in cancer cells. nih.gov This modulation of the DNA damage response pathway represents a promising therapeutic strategy. nih.gov

The structure of the quinazolinone derivative dictates which pathways are affected. The functionalization of the core scaffold can essentially turn the photosensitization and biological activity "on" or "off," thereby altering the compound's interaction with and modulation of biological domains and downstream pathways. mdpi.com This structural versatility allows for the fine-tuning of these molecules to target specific signaling pathways involved in various diseases. nih.govmdpi.com

Computational Chemistry and in Silico Approaches in Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the interactions that drive biological activity. For derivatives of 2-methyl-4(3H)-quinazolinone, docking studies have been extensively used to investigate their binding modes with various therapeutic targets.

Research has shown that quinazolinone derivatives can effectively bind to the active sites of several enzymes implicated in disease. For instance, docking studies on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed a good correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and a target in cancer therapy. researchgate.net Similarly, docking simulations of novel quinazolinone derivatives have been performed against the PARP-1 enzyme, which is involved in DNA repair and a target for cancer drugs. These studies indicated a high affinity of the synthesized compounds for the PARP-1 active site. rjeid.comekb.eg

In the context of antimicrobial research, new derivatives of 3-(arylidene-amino)-2-methyl quinazolin-4(3H)-one have been docked into the active site of the DNA gyrase enzyme, a key bacterial enzyme. nih.gov The results from these simulations help to explain the observed antibacterial effects and guide the design of more potent inhibitors. nih.gov Furthermore, docking studies of 4(3H)-quinazolinone derivatives with the cyclooxygenase-2 (COX-2) receptor have indicated specific interactions with key residues, supporting the hypothesis that these molecules are potential COX-2 inhibitors with anti-inflammatory properties. nih.gov

While specific docking studies focusing solely on 3-anilino-2-methyl-4(3H)-quinazolinone are not extensively detailed in the provided literature, the wealth of data on its close analogues provides a strong foundation for predicting its potential interactions with a range of biological targets. The anilino group at the 3-position is expected to play a significant role in forming hydrogen bonds and hydrophobic interactions within a receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for their biological activities. For example, a 3D-QSAR model was developed for a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains targeting thymidylate synthase, another critical enzyme in DNA biosynthesis. nih.gov This model provided guidelines for the structural optimization of these antifolate agents. nih.gov

In another study, 3D-QSAR analysis of new iodinated 4-(3H)-quinazolinones with antitumor activity indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinic ring, were important for their cytotoxic effects. researchgate.net Such models are invaluable for rationally designing new derivatives with enhanced potency. The insights gained from these QSAR studies on related quinazolinones can be extrapolated to guide the structural modification of this compound for various therapeutic applications.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This pharmacophore model can then be used in virtual screening to search large compound libraries for new molecules with the potential for similar activity.

This approach has been successfully applied to the quinazolinone scaffold. For instance, pharmacophore models have been generated for quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, which are critical for binding to the EGFR active site. nih.gov

Virtual screening, often in conjunction with molecular docking, has been employed to identify novel quinazolinone derivatives with desired biological activities. bohrium.com For example, a virtual screening of chemical libraries led to the identification of a novel quinazoline (B50416) derivative as a JAK2 inhibitor, a target in cancer and inflammatory diseases. mdpi.com This demonstrates the power of in silico screening techniques to accelerate the discovery of new lead compounds.

Computational Predictions of Biological Activity

In addition to predicting binding affinity and structure-activity relationships, computational methods are also used to predict the broader biological profile of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital for early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

For various quinazolinone derivatives, in silico ADMET studies have been performed. rjeid.comekb.eg These studies often use online tools and software to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. rjeid.com The results of these predictions help in prioritizing which compounds to synthesize and test in vitro, thereby saving time and resources. For example, in silico ADMET predictions for synthesized quinazolinones as PARP-1 inhibitors indicated drug-like properties, making them suitable candidates for further development. rjeid.comekb.eg

The table below summarizes some of the predicted ADMET properties for a series of 2,3-disubstituted quinazolin-4-one analogues from a representative study.

| Compound | Predicted GI Absorption | Predicted BBB Penetration | Predicted Hepatotoxicity |

| Analogue 1 | High | Yes | Yes |

| Analogue 2 | High | Yes | No |

| Analogue 3 | High | No | Yes |

| Analogue 4 | High | Yes | No |

This table is a generalized representation based on typical ADMET prediction studies for quinazolinone derivatives and does not represent specific data for this compound.

These computational predictions, while not a substitute for experimental testing, are invaluable for guiding the drug discovery process by flagging potential liabilities early on.

Translational Research Perspectives and Future Directions

Identification of Lead Compounds from Quinazolinone Derivatives

The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets, making it a fertile ground for discovering new lead compounds. researchgate.net A lead compound is a chemical starting point for drug design, showing promising activity against a specific biological target. Research has identified several quinazolinone derivatives with significant potential across different therapeutic areas.

Initial discovery often begins with large-scale screening. For instance, an in silico (computer-based) screening of 1.2 million compounds led to the identification of a 4(3H)-quinazolinone derivative with antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net Subsequent synthesis and testing of related analogs identified a more potent lead compound for further development. nih.gov

Natural sources are also a rich reservoir of novel chemical structures. Actinoquinazolinone, a new quinazolinone derivative, was isolated from the marine bacterium Streptomyces sp. CNQ-617 and was found to suppress the motility of gastric cancer cells, marking it as a lead for developing anti-metastatic agents. nih.gov

Another strategy is molecular hybridization, which combines the quinazolinone scaffold with other known pharmacophores (the active parts of a molecule). This approach has yielded hybrid molecules with dual functionalities, such as a quinazoline-hydroxamic acid hybrid that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Histone Deacetylase (HDAC) enzymes, both important targets in cancer therapy. nih.gov

The following table summarizes key lead compounds derived from the quinazolinone scaffold.

| Lead Compound/Series | Discovery Method | Therapeutic Potential | Key Findings | Reference(s) |

| 4(3H)-quinazolinone (Compound 2) | In silico screening | Antibacterial (anti-MRSA) | Identified from a large compound library as a hit against Penicillin-Binding Protein 2a (PBP2a). | nih.gov, researchgate.net, nih.gov |

| Actinoquinazolinone | Isolation from marine bacteria | Anticancer (gastric) | A novel derivative that inhibits cancer cell invasion and motility. | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (Compound f1) | Database searching & SAR | Antibacterial (DNA Gyrase B inhibitor) | Identified as a potent inhibitor of S. aureus GyrB, representing a novel antibacterial agent. | nih.gov |

| Quinazoline-hydroxamic acid hybrid (Compound 37) | Molecular hybridization | Anticancer (dual inhibitor) | Designed to inhibit both VEGFR and HDAC enzymes, showing potent activity. | nih.gov |

Strategies for Optimizing Bioactivity and Selectivity

Once a lead compound is identified, the next critical step is to optimize its structure to enhance its desired biological activity (potency) and its ability to act on the intended target without affecting others (selectivity). This is often accomplished through detailed Structure-Activity Relationship (SAR) studies.

SAR involves systematically modifying different parts of the lead molecule and observing how these changes affect its performance. For the 4(3H)-quinazolinone antibacterial lead, researchers synthesized and evaluated 77 variants, making changes to all three rings of the core structure to map out the chemical features essential for activity. nih.govresearchgate.netacs.org For example, adding an N-mesyl group to the aniline (B41778) ring was found to improve in vitro activity significantly. nih.gov

Modern chemical techniques are also employed to enhance selectivity. "Click chemistry" has been used to attach triazole tethers to a quinazoline (B50416) scaffold. This strategy improved the selectivity of the compounds for mutant Epidermal Growth Factor Receptors (EGFRs) over their wild-type counterparts, which is a key goal in developing targeted cancer therapies that spare healthy cells. nih.gov

Computational methods play a crucial role in modern optimization strategies. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel molecules based on their structural features. nih.govacs.org By analyzing a set of 31 quinazoline derivatives, researchers found that modifications at the N-3 and C-6 positions with electronegative substituents could significantly enhance inhibitory activity against EGFR in lung cancer cell lines. nih.govacs.org These predictive models help rationalize the design of new analogs with a higher probability of success. nih.gov

Key optimization strategies are highlighted in the table below.

| Strategy | Approach | Example Application | Outcome | Reference(s) |

| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound's chemical structure. | Evaluation of 77 variants of a 4(3H)-quinazolinone antibacterial lead. | Identified key substituents and positions on the scaffold that enhance potency against MRSA. | nih.gov, researchgate.net, acs.org |

| Click Chemistry | Synthesizing triazole-tethered derivatives. | Improving selectivity of pan-HER inhibitors for mutant EGFRs. | Achieved a 17- to 52-fold improvement in selectivity for mutant EGFR over wild-type EGFR and HER2. | nih.gov |

| QSAR Modeling | Using computational models to predict activity based on structure. | Designing new EGFR inhibitors for lung cancer. | Identified key modification sites (N-3, C-6) to enhance binding and inhibitory activity. | nih.gov, acs.org |

| Scaffold Functionalization | Applying advanced synthetic reactions like C-H activation. | Creating diverse quinazoline derivatives. | Enabled regioselective functionalization to fine-tune reactivity and properties. | chim.it |

| Lipophilicity Modulation | Strategic substitution at the 2 and 3 positions of the quinazolinone ring. | Developing active CDK2 suppressors for cancer. | Influenced the compound's lipophilicity, thereby impacting its biological activity. | mdpi.com |

Development of Novel Therapeutic Agents

The ultimate goal of translational research is to develop optimized lead compounds into novel therapeutic agents that can be used in clinical practice. The versatility of the quinazolinone scaffold has led to the development of potential treatments for a range of diseases. mdpi.commdpi.com

In oncology, quinazolinone derivatives are being developed as potent anticancer agents. nih.gov Several compounds have been designed to inhibit key cancer-driving proteins like EGFR and PI3K. nih.gov For example, a novel series of quinazoline derivatives yielded compound 18 , which showed powerful antiproliferative effects against MGC-803 gastric cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Another innovative approach has been the creation of dual-target inhibitors, such as a quinazolin-4(3H)-one derivative that co-targets both PARP1 and BRD4, representing a promising strategy for treating breast cancer. nih.gov

In the field of infectious diseases, extensive optimization of an initial antibacterial hit compound led to the discovery of compound 27 . This new quinazolinone demonstrates potent activity against methicillin-resistant S. aureus (MRSA), low clearance rates, good oral bioavailability, and efficacy in animal models of infection, making it a strong candidate for further clinical development. nih.govnih.gov

Furthermore, the drug-like properties of quinazoline derivatives make them suitable for targeting complex conditions like neurodegenerative diseases. mdpi.comnih.gov Researchers are exploring their potential as multi-target agents for Alzheimer's disease, capable of inhibiting processes such as cholinesterase activity and β-amyloid aggregation. mdpi.comnih.gov The discovery of actinoquinazolinone from marine bacteria also provides a new avenue for developing agents that can inhibit cancer cell motility, a critical factor in tumor metastasis. nih.gov

Challenges and Opportunities in Quinazolinone Research

Despite the immense potential of the quinazolinone scaffold, its journey from the lab to the clinic is fraught with challenges. A significant hurdle is the need for more efficient, cost-effective, and environmentally friendly synthesis methods. nih.gov Traditional methods often rely on transition-metal catalysts, which can be expensive and difficult to remove from the final product, a critical issue for pharmaceuticals. frontiersin.org Another challenge is achieving superior efficacy and selectivity compared to existing drugs; for instance, some novel quinazoline-based EGFR inhibitors have not yet surpassed the performance of third-generation clinical drugs. nih.gov Furthermore, many promising compounds face obstacles related to their physicochemical properties, such as poor aqueous solubility, which can hinder their development. nih.gov

However, these challenges are matched by significant opportunities. The development of organocatalytic synthetic methods, which avoid the use of metals, offers a greener and more sustainable path to producing quinazolinone derivatives. frontiersin.org Advances in computational chemistry, including machine learning and advanced QSAR modeling, provide powerful tools for designing more potent and target-specific drugs from the outset, reducing the time and cost of discovery. nih.govnih.gov The vast scope for structural modification of the quinazoline nucleus means that its full potential is far from exhausted. tandfonline.com Future research will likely focus on exploring novel biological targets, developing multi-target agents for complex diseases, and using quinazolinones in combination therapies to enhance therapeutic outcomes. nih.gov

Q & A

Q. How should researchers address variability in antimicrobial activity data across quinazolinone derivatives?

- Strain-specificity : Test against panels of Gram-positive/negative bacteria and fungi (e.g., Xanthomonas oryzae, Candida albicans) to identify narrow-spectrum agents .

- Biofilm assays : Use crystal violet staining to differentiate bactericidal vs. biofilm-disrupting activity, as seen in 3-indazolyl derivatives .

Q. What computational tools predict the biological potential of novel quinazolinone analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products